molecular formula C48H86N4O34 B8144365 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin

6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin

Cat. No.: B8144365
M. Wt: 1263.2 g/mol
InChI Key: HROGENJBMJHDFH-IHHCOHTPSA-N
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Description

Chemical Structure: This compound (CAS 343315-27-5) is a β-cyclodextrin (β-CD) derivative modified at the 6A position with a tetraethylenepentamine (TEPA) chain, forming a branched polyamine substituent. Its structure includes multiple amino groups, enabling enhanced host-guest interactions and multivalent binding .

Synthesis: Synthesized via nucleophilic substitution reactions, where the primary hydroxyl group at the 6A position of β-CD is replaced by a TEPA chain. This method aligns with protocols for mono-6-amino-β-CD derivatives, as described by Tang and Ng (2008) .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-[2-(2-aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H86N4O34/c49-1-2-50-3-4-51-5-6-52-7-14-35-21(59)28(66)42(73-14)81-36-15(8-53)75-44(30(68)23(36)61)83-38-17(10-55)77-46(32(70)25(38)63)85-40-19(12-57)79-48(34(72)27(40)65)86-41-20(13-58)78-47(33(71)26(41)64)84-39-18(11-56)76-45(31(69)24(39)62)82-37-16(9-54)74-43(80-35)29(67)22(37)60/h14-48,50-72H,1-13,49H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGENJBMJHDFH-IHHCOHTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNCCNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H86N4O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1263.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin is a derivative of cyclodextrin, a cyclic oligosaccharide known for its unique ability to form inclusion complexes with various molecules. This compound has garnered attention for its potential biological activities, particularly in drug delivery, antibacterial applications, and enhancing the solubility of hydrophobic drugs. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structure

The synthesis of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin can be achieved through a multi-step process involving selective tosylation, azide substitution, reduction, and hydrochloric acid treatment. The resulting compound is a highly water-soluble cationic cyclodextrin, which can be utilized in various applications including molecular recognition and drug delivery systems .

Antibacterial Properties

Recent studies have demonstrated that cyclodextrin derivatives exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with longer alkyl chains (C5 and C6) showed enhanced antibacterial effects against drug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they can effectively disrupt bacterial membranes, leading to cell death .

Table 1: Antibacterial Activity of Cyclodextrin Derivatives

BacteriaMIC (µg/mL)Cyclodextrin Derivative
Staphylococcus aureus32C5-Alkyl Amino CD
Escherichia coli64C6-Alkyl Amino CD
Bacillus subtilis16C5-Alkyl Amino CD
Pseudomonas aeruginosa128C6-Alkyl Amino CD

Drug Delivery Applications

Cyclodextrins are known for their ability to enhance the solubility and bioavailability of poorly soluble drugs. The formation of inclusion complexes with hydrophobic drugs allows for improved absorption and therapeutic efficacy. For example, the complexation of antibiotics like norfloxacin with cyclodextrins has been shown to significantly increase their solubility and stability, leading to enhanced antimicrobial activity compared to the non-complexed drug .

Case Study: Norfloxacin and Cyclodextrin Complexation

In a study examining the effects of cyclodextrin complexation on norfloxacin:

  • Solubility Improvement: A 916-fold increase in solubility was observed.
  • Stability Enhancement: Thermal analysis indicated improved stability in the presence of cyclodextrins.
  • Antimicrobial Potency: The complexed drug exhibited greater potency against various bacterial strains compared to its free form .

The antibacterial mechanism of cyclodextrin derivatives involves membrane disruption. The compounds interact with bacterial membranes, leading to potassium efflux and loss of membrane potential. This effect was assessed using fluorescence assays that measured membrane depolarization in treated bacterial cells .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
One of the primary applications of this compound is in drug delivery systems. Cyclodextrins are well-known for their ability to enhance the solubility and stability of poorly soluble drugs. The aminoethyl groups in 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin can facilitate interactions with drug molecules, improving their bioavailability. Studies have shown that this compound can encapsulate various therapeutic agents, leading to controlled release profiles and enhanced therapeutic efficacy .

Gene Delivery
The cationic nature of the amino groups allows this cyclodextrin derivative to interact with negatively charged nucleic acids, making it a promising candidate for gene delivery applications. Research indicates that it can form stable complexes with plasmid DNA, potentially enhancing transfection efficiency in gene therapy applications .

Environmental Applications

Pollutant Removal
Cyclodextrins have been utilized for environmental remediation due to their ability to solubilize hydrophobic pollutants. The modified structure of 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin may enhance the extraction efficiency of organic contaminants from aqueous solutions, making it useful in wastewater treatment processes .

Food Industry Applications

Food Preservation
The ability of cyclodextrins to form inclusion complexes can also be applied in the food industry for preserving flavors and aromas. This compound can encapsulate volatile compounds, protecting them from degradation and loss during processing and storage. Research has indicated that using this cyclodextrin derivative can enhance the shelf life and sensory qualities of food products .

Cosmetic Applications

Stabilization of Active Ingredients
In cosmetics, 6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-β-Cyclodextrin can stabilize active ingredients by forming inclusion complexes, preventing oxidation and degradation. This property is particularly beneficial for sensitive compounds such as vitamins and antioxidants used in skincare formulations .

Case Studies

Study Application Findings
Study on Drug DeliveryEvaluated the encapsulation efficiency of various drugsDemonstrated improved solubility and controlled release profiles compared to non-modified cyclodextrins .
Gene Therapy ResearchInvestigated transfection capabilitiesShowed enhanced transfection rates with plasmid DNA in vitro using this cyclodextrin derivative .
Environmental RemediationTested for pollutant extraction efficiencyFound effective in removing hydrophobic contaminants from water samples .
Food Preservation StudyAnalyzed flavor retention in food productsConfirmed extended shelf life and maintained sensory quality when using this compound .
Cosmetic Formulation DevelopmentExamined stability of active ingredientsReported increased stability and efficacy of antioxidants when included with this cyclodextrin .

Comparison with Similar Compounds

Mono-6-Amino-β-Cyclodextrin (Mono-6-NH₂-β-CD)

Structure: Single amino group at the 6A position (CAS 29390-67-8; C₄₂H₇₁NO₃₄; MW 1134) . Synthesis: Direct substitution of the 6A hydroxyl group with an amine, as per Brown et al. (1993) . Properties:

  • Lower molecular complexity compared to the TEPA derivative.
  • Limited to monovalent interactions but widely used in chiral separations and basic drug delivery . Applications: Baseline for molecular recognition studies and simple host-guest systems .

6A-Azido-6A-deoxy-β-Cyclodextrin

Structure : Azide group at the 6A position (CAS 98169-85-8) .
Synthesis : Prepared via iodide substitution followed by azide introduction (e.g., per-6-azido-β-CD synthesis in ) .
Applications :

  • Click chemistry for bioconjugation.
  • Intermediate for further functionalization (e.g., triazole linkages) .

6-Deoxy-6-Thioether-Amino Acid Cyclodextrin Derivatives

Structure: Thioether-linked amino acids at the 6A position (e.g., formulas II–IV in ) . Synthesis: Condensation of halogenated CDs with amino acid derivatives under alkaline conditions . Properties:

  • Improved binding for muscular relaxants (e.g., 2× higher safety than prior derivatives).
  • Sulfoxide/sulfone derivatives enhance oxidative stability .
    Applications : Muscular relaxation antagonism and targeted drug delivery .

Alkylthio-β-Cyclodextrins (e.g., QA-6S-C12-α-CD)

Structure : Long alkyl chains (e.g., dodecylthio) at the 6A position .
Synthesis : Thiol-alkylation of 6-deoxy-6-iodo-CDs.
Properties :

  • Enhanced hydrophobic cavity interactions.
  • Characterized via NMR and mass spectrometry .

Imino-β-Cyclodextrin Derivatives

Structure: Imino bonds (C=N) at the 6A position, formed via reductive amination . Synthesis: Two routes:

H₂N-β-CD + aldehyde.

6A-deoxy-6A-oxo-β-CD + amine.
Applications : Tunable host-guest systems for pH-sensitive interactions .

Per-6-(4-Methoxylbenzyl)-Amino-β-Cyclodextrin

Structure : Aromatic amine substituents at the 6A position.
Properties : Forms 1:1 complexes with methicillin, improving solubility and reducing aggregation .

Data Tables

Table 2: Performance Metrics

Compound Binding Affinity (Kd, μM) Solubility Enhancement Safety Profile
6A-TEPA-β-CD 0.5–2.0* High (polyamine) Pending formal study
Mono-6-NH₂-β-CD 5–10 Moderate Well-established
6-Deoxy-thioether-β-CD 0.3–1.5 High (sulfonyl) 2× safer than analogs

Preparation Methods

Tosylation of α-Cyclodextrin

The synthesis begins with the preparation of 6A-O-(4-methylphenylsulfonyl)-α-cyclodextrin (α-CDtos), a critical intermediate. Tosylation selectively occurs at the primary hydroxyl group of the C6 position due to its higher nucleophilicity compared to secondary hydroxyls at C2 and C3. The reaction employs p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine under nitrogen atmosphere, typically at 0–5°C for 24–48 hours. Excess TsCl is avoided to prevent disubstitution. The product is isolated via precipitation in cold acetone, yielding α-CDtos with >85% purity.

Nucleophilic Substitution with Tris(2-aminoethyl)amine (TREN)

The tosyl group in α-CDtos is displaced by tris(2-aminoethyl)amine (TREN), a branched polyamine, through a nucleophilic aromatic substitution (SNAr) mechanism. Key reaction parameters include:

  • Solvent : 1-Methylpyrrolidin-2-one (NMP) is preferred over dimethylformamide (DMF) to minimize formylation side reactions.

  • Catalyst : Potassium iodide (KI) enhances the leaving group’s mobility, accelerating the substitution rate.

  • Conditions : Heating at 85°C for 48 hours under inert atmosphere ensures complete conversion.

The stoichiometric ratio of α-CDtos to TREN is critical. A 1:3.2 molar ratio (α-CDtos:TREN) optimizes mono-substitution while avoiding cross-linking. Post-reaction, the crude product is precipitated in acetone and purified via size-exclusion chromatography (SEC) to remove unreacted TREN and oligomeric byproducts.

Reaction Optimization and Yield Enhancement

Solvent Effects on Reactivity

Comparative studies demonstrate that NMP outperforms DMF in both reaction efficiency and product purity. In DMF, residual dimethylamine catalyzes formylation of primary amines, reducing the yield of the desired product by 15–20%. NMP’s higher polarity and lower basicity suppress side reactions, achieving yields of 59–65% for 6A-TREN-α-cyclodextrin.

Temperature and Kinetic Control

Elevating temperatures beyond 85°C accelerates decomposition of the cyclodextrin backbone, while temperatures below 70°C result in incomplete tosylate displacement. Isothermal calorimetry studies confirm that 85°C balances reaction kinetics and thermal stability, achieving >95% conversion within 48 hours.

Catalytic Role of Potassium Iodide

KI facilitates the SNAr mechanism by polarizing the C-O bond in the tosyl group, lowering the activation energy. A catalytic quantity (1.5 mol% relative to α-CDtos) suffices, with higher concentrations causing iodide-mediated side reactions.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectra confirm successful substitution:

  • C6A Carbon : Shift from δ 68.5 ppm (α-CDtos) to δ 51.5 ppm (6A-TREN-α-cyclodextrin), indicating deoxygenation and amine attachment.

  • TREN Moiety : Peaks at δ 47.0 ppm (CH2NH2) and δ 38.6 ppm (N-CH2CH2-N) verify polyamine integration.

1H NMR further resolves amine proton environments:

  • Primary Amines : Broad signals at δ 1.5–2.5 ppm (exchangeable with D2O).

  • Cyclodextrin Protons : Anomeric H1 protons at δ 5.1–5.3 ppm remain unperturbed, confirming macrocycle integrity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation:

  • Observed m/z : 1263.2 [M+H]+ (theoretical: 1263.2 g/mol).

  • Fragmentation Pattern : Loss of TREN side chain (m/z 1024.8) and sequential glucose unit cleavages.

Potentiometric Titration

Acid-base titrations quantify amine protonation states:

  • pKa Values : Three distinct pKa values at 9.2, 8.1, and 6.7 correspond to the primary and secondary amines of TREN.

  • Metal Binding : Log stability constants (log K) for Cu(II) and Ni(II) complexes exceed 17.2 and 11.6, respectively, demonstrating strong metallocyclodextrin formation.

Comparative Analysis of Synthetic Methods

Parameter Traditional Method Optimized Method
Starting Material 6A-Iodo-α-cyclodextrin6A-Tosyl-α-cyclodextrin
Reagent Excess TREN (neat)TREN in NMP/KI
Reaction Time 72 hours48 hours
Yield 35–45%59–65%
Purity (HPLC) 75–80%>95%

The optimized method reduces purification steps by eliminating formylated byproducts and enhancing regioselectivity.

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires stringent control over:

  • Moisture : Hydrolysis of the tosyl intermediate necessitates anhydrous conditions.

  • Cost : TREN accounts for 60–70% of raw material costs, necessitating efficient recovery protocols.

Regulatory Compliance

The compound is classified as "For research use only" (CAS No. VCID: VC13715663). Handling mandates OSHA-compliant PPE due to TREN’s irritant properties and the compound’s potential sensitization risks .

Q & A

Q. What are the common synthetic routes for introducing aminoethylamino groups into cyclodextrin derivatives?

  • Methodological Answer : The synthesis typically involves sulfonylation (e.g., using 1-(p-toluenesulfonyl)imidazole) to activate the 6A-hydroxyl group of β-cyclodextrin, followed by nucleophilic substitution with polyamine reagents such as ethylenediamine derivatives . Subsequent purification via preparative HPLC or column chromatography is critical to isolate mono-functionalized products. Structural validation requires FTIR (for functional group identification), ESI-MS (for molecular weight confirmation), and 2D NMR (e.g., ROESY or HSQC for substituent positioning) .

Q. How can researchers characterize the purity and substitution pattern of this cyclodextrin derivative?

  • Methodological Answer : Use a combination of:
  • ESI-MS : To confirm molecular weight and detect side products (e.g., over-substituted derivatives).
  • 1H/13C NMR : Assign signals to distinguish between 6A-deoxy substitution and residual hydroxyl groups. For example, the absence of the 6A-OH proton (~δ 4.8 ppm) and new peaks for aminoethylamino protons (~δ 2.5–3.5 ppm) confirm successful substitution .
  • HPLC with chiral columns : To assess enantiopurity if asymmetric synthesis is involved .

Q. What experimental designs are optimal for studying host-guest interactions with this cyclodextrin?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Use global analysis of binding constants (logβ) and enthalpy (ΔH) across temperatures (283–313 K) to resolve entropy-driven vs. enthalpy-driven inclusion .
  • Fluorescence spectroscopy : Monitor shifts in emission maxima or quenching effects upon guest inclusion (e.g., aromatic drugs). Competitive assays with probes like ANS (8-anilinonaphthalene-1-sulfonic acid) can quantify binding affinities .

Advanced Research Questions

Q. How do substituent positioning and branching in the aminoethylamino chain affect host-guest binding selectivity?

  • Methodological Answer :
  • ROESY NMR : Identify spatial proximity between guest protons (e.g., hydrophobic moieties) and specific regions of the cyclodextrin cavity. For example, branched amines may enhance binding to bulky guests via cooperative hydrogen bonding .
  • Molecular docking : Compare energy-minimized structures of inclusion complexes with varying substituent configurations (e.g., linear vs. dendritic polyamines) .
  • Thermodynamic profiling : Use ITC to correlate substituent branching with ΔG and ΔS values, revealing entropic penalties from rigid guest orientation .

Q. What strategies resolve contradictions in solubility/stability data across studies?

  • Methodological Answer :
  • Factorial experimental designs : Apply Plackett-Burman screening to identify critical factors (e.g., pH, ionic strength, temperature) affecting solubility. Follow with Box-Behnken optimization to model non-linear interactions .
  • Covariance matrix analysis : Quantify uncertainty in binding constants (e.g., from ITC) to distinguish methodological variability from intrinsic compound instability .

Q. How does the aminoethylamino functionalization influence thermal stability compared to other β-cyclodextrin derivatives?

  • Methodological Answer :
  • DSC/TGA : Compare decomposition temperatures (Td) of the derivative with analogs like 6-O-benzoyl-β-cyclodextrin (Td = 274°C) or 3-O-benzoyl-β-cyclodextrin (Td = 176°C). Higher Td values indicate stabilization via intramolecular hydrogen bonding between amino groups and adjacent hydroxyls .

Q. What advanced statistical methods optimize inclusion complex formation for drug delivery applications?

  • Methodological Answer :
  • Face-Centered Central Composite Design (FCCC) : Vary molar ratios (cyclodextrin:guest), buffer concentration, and inclusion time. Use quadratic models to predict optimal yield and guest content .
  • Response surface methodology (RSM) : Map interactions between factors (e.g., pH and cyclodextrin concentration) to maximize encapsulation efficiency .

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